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Compound of Interest

Compound Name:
Methyl 3-amino-2-

phenylpropanoate

CAS No.: 99092-02-1

Cat. No.: B1586975

Get Quote

Executive Summary
Methyl 3-amino-2-phenylpropanoate (MAPP) is a critical

-amino acid building block used in the synthesis of peptidomimetics (beta-peptides) with
enhanced proteolytic stability. Unlike natural

-amino acids, the side chain (phenyl) is positioned on the

-carbon relative to the ester, while the amine is on the

-carbon. This structural motif presents unique synthetic challenges regarding enantiocontrol at
the

-position.

This guide details two validated workflows:

Biocatalytic Kinetic Resolution (Protocol A): A robust, scalable method using Candida

antarctica Lipase B (CAL-B) to resolve the racemic precursor.
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Asymmetric Organocatalytic Mannich Reaction (Protocol B): A direct enantioselective route

utilizing chiral phase-transfer catalysis.

Structural Analysis & Nomenclature
Confusion often arises between MAPP and its isomers. Precise structural identification is

prerequisite for protocol selection.

Common Name Structure Class
Stereocenter
Location

Target: MAPP -Amino Acid -Carbon (C2)

Phenylalanine Methyl

Ester -Amino Acid -Carbon (C2)

-Phenylalanine Methyl

Ester
-Amino Acid -Carbon (C3)

Note: MAPP is structurally the methyl ester of

-phenyl-

-alanine (or 3-amino-tropic acid).

Protocol A: Biocatalytic Kinetic Resolution
(Industrial Standard)
This approach is preferred for its operational simplicity, high enantiomeric excess (ee >99%),

and scalability. It relies on the selective

-acylation of one enantiomer by CAL-B.

Precursor Synthesis (Racemic)
Before resolution, the racemic amine is synthesized via a classical Mannich condensation

followed by hydrogenolysis.
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Step 1: Mannich Condensation[1][2]

Reagents: Methyl phenylacetate (1.0 eq), Paraformaldehyde (1.2 eq), Dibenzylamine (1.0

eq).

Conditions: Reflux in EtOH (80°C) for 12 h.

Mechanism: Formation of the iminium ion from formaldehyde and amine, followed by

nucleophilic attack by the enol of methyl phenylacetate.

Intermediate: Methyl 3-(dibenzylamino)-2-phenylpropanoate.

Step 2: Hydrogenolysis (Deprotection)

Reagents:

(1 atm), 10% Pd/C (5 wt%), MeOH.

Conditions: RT, 24 h.

Product: Racemic Methyl 3-amino-2-phenylpropanoate.

Enzymatic Resolution Protocol
Principle: CAL-B catalyzes the transfer of an acyl group from an ester donor (e.g., Isopropyl

acetate) selectively to the (

)-enantiomer of the amine, leaving the (

)-amine free (or vice versa depending on enzyme specificity; typically

-selective for amines).

Reagents:

Substrate: Racemic MAPP (50 mM)

Enzyme: Novozym 435 (Immobilized CAL-B, 20 mg/mL)[3]

Solvent/Acyl Donor: Isopropyl Acetate (anhydrous) or MTBE with Vinyl Acetate (2.0 eq).
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Procedure:

Preparation: Dissolve racemic MAPP (1.0 g, 5.58 mmol) in anhydrous Isopropyl Acetate (20

mL).

Initiation: Add Novozym 435 beads (200 mg).

Incubation: Shake at 200 rpm, 30°C. Monitor conversion by HPLC (See Section 5).

Termination: Stop reaction at 50% conversion (typically 24-48 h). Filter off the enzyme

beads.

Separation: The reaction mixture contains the unreacted free amine (Enantiomer A) and the

-acetylated amide (Enantiomer B).

Acid Extraction: Wash the organic phase with 1M HCl. The free amine partitions into the

aqueous phase. The

-acetylated amide remains in the organic phase.

Recovery: Basify the aqueous phase (pH 10, NaOH) and extract with DCM to recover the

enantiopure free amine.

Data Summary (Typical Results)
Parameter Value Notes

Conversion 49-51%
Ideal stop point for Kinetic

Resolution

-Value (Selectivity) >100 Calculated as

(Unreacted) >98% After acid extraction

(Product) >96%
Requires hydrolysis to recover

amine
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Protocol B: Asymmetric Organocatalytic Mannich
(Direct Synthesis)
For applications requiring direct asymmetric construction without resolution yield loss (50%

max), this protocol utilizes chiral phase-transfer catalysis (PTC).

Concept: Enantioselective addition of a phenylacetate equivalent to a formaldehyde-derived

imine.

Reaction Setup
Reagents:

Nucleophile:tert-Butyl phenylacetate (1.0 eq).

Electrophile:

-Boc-aminomethyl phenyl sulfone (In-situ precursor for

-Boc-formaldimine).

Catalyst:

-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (10 mol%).

Base: CsOH·H

O (5.0 eq).

Solvent: Toluene/DCM (7:3), -78°C.

Step-by-Step Methodology
Catalyst Mix: In a flame-dried flask, combine the Cinchona-derived PTC catalyst and CsOH

in the solvent mixture. Cool to -78°C.

Imine Generation: Add the

-amido sulfone precursor. The base eliminates phenylsulfinic acid in situ to generate the
reactive
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-Boc-formaldimine (

).

Addition: Add tert-butyl phenylacetate dropwise. The chiral catalyst forms a rigid ion pair with

the enolate, directing the attack on the imine face.

Quench: Stir for 12 h at -78°C. Quench with saturated NH

Cl.

Deprotection: Treat the resulting tert-butyl ester/N-Boc product with TFA/DCM (1:1) to yield

the target amino acid ester (transesterification to methyl ester may be required using

MeOH/SOCl

).

Advantages:

Establishes the quaternary stereocenter at C2 directly.

Avoids handling of unstable free formaldimine.

Visualization of Pathways[4]
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Figure 1: Workflow for the Biocatalytic Kinetic Resolution of MAPP using CAL-B.
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Analytical Controls (Self-Validating System)
To ensure protocol integrity, the following analytical checkpoints are mandatory.

Chiral HPLC Method
Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

Flow Rate: 0.5 mL/min.

Detection: UV @ 210 nm (Amine absorption) and 254 nm (Phenyl ring).

Expected Retention:

(R)-Enantiomer:

min

(S)-Enantiomer:

min

Note: Validate elution order with a commercially available standard if possible, or via

optical rotation.

NMR Validation ( H NMR, 400 MHz, CDCl )
Chiral Center (H-C2): Look for the doublet of doublets (dd) around

3.8 ppm.

Methylene (H-C3): Diastereotopic protons appear as multiplets around

2.9 - 3.3 ppm.

Validation: In the resolution product, the

-acetylated amide will show a distinct methyl singlet at
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1.95 ppm and a downfield shift of the C3 protons.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586975?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

